N-benzyl-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-methylprop-2-enamide
Description
N-benzyl-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-methylprop-2-enamide is a synthetic acrylamide derivative characterized by a substituted furan ring and a 3,4-dichlorophenyl moiety. Its molecular formula is C₁₅H₁₀Cl₂N₂O₂, with a distinct α,β-unsaturated carbonyl system and a cyano group at the β-position (E-configuration confirmed via SMILES and InChI data) .
Properties
IUPAC Name |
(E)-N-benzyl-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-methylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O2/c1-26(14-15-5-3-2-4-6-15)22(27)17(13-25)11-18-8-10-21(28-18)16-7-9-19(23)20(24)12-16/h2-12H,14H2,1H3/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTDGYDBBWIZOC-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-methylprop-2-enamide typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, but often involve solvent-free methods or the use of specific catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-benzyl-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-methylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural Variations
The compound’s closest structural analogs include:
Key Observations :
- Dichlorophenyl vs. Monochloro/Non-Halogenated Groups: The 3,4-dichlorophenyl group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to the monochloro analog (logP ~2.8) . This may improve membrane permeability in biological systems.
- Furan Substitution : The aromatic furan in the target compound contrasts with cyprofuram’s tetrahydrofuran, which reduces aromatic conjugation and may alter binding interactions .
Hypothetical Bioactivity Implications
The dichlorophenyl group is a common motif in fungicides, where it disrupts mitochondrial respiration . The cyano group may further enhance binding to cytochrome bc₁ complexes, a target of strobilurin fungicides .
Data Tables
Table 1: Molecular Properties Comparison
| Property | Target Compound | N-(3-chlorophenyl) Analog | Flutolanil |
|---|---|---|---|
| Molecular Weight (g/mol) | 321.16 | 350.80 | 347.31 |
| logP (Estimated) | 3.5 | 2.8 | 4.1 |
| Hydrogen Bond Acceptors | 4 | 3 | 3 |
Table 2: Substituent Impact on Bioactivity (Hypothetical)
| Group | Target Compound | Flutolanil | Cyprofuram |
|---|---|---|---|
| Aromatic Halogenation | 3,4-Cl₂ | 3-OCH(CH₃)₂ | 3-Cl |
| Electron-Withdrawing | Cyano (CN) | CF₃ | Cyclopropane |
| Bioactivity Prediction | Fungicidal | Fungicidal | Fungicidal |
Biological Activity
N-benzyl-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-methylprop-2-enamide (CAS No. 518350-21-5) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a cyano group, a furan ring, and a dichlorophenyl moiety. The molecular formula is , with a molecular weight of 411.28 g/mol. The compound exhibits a variety of functional groups which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 411.28 g/mol |
| CAS Number | 518350-21-5 |
| Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyanoacetylation of amines with substituted aryl or heterocyclic amines reacting with alkyl cyanoacetates under controlled conditions to yield cyanoacetamide derivatives. Advanced techniques such as continuous flow reactors may be employed for large-scale production to optimize yield and purity .
Antitumor Activity
Recent studies have explored the antitumor potential of compounds similar to this compound. For instance, derivatives containing furan rings have demonstrated significant cytotoxic effects against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). In vitro assays revealed that these compounds exhibited higher cytotoxicity in two-dimensional cultures compared to three-dimensional cultures, indicating their potential as anticancer agents .
Table 2: Antitumor Activity Data
| Compound ID | Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|---|
| Compound 5 | A549 | 6.26 | 20.46 |
| Compound 6 | HCC827 | 6.48 | 16.00 |
| Compound 15 | NCI-H358 | Non-active | 9.48 |
The presence of halogen substituents like chlorine was noted to influence binding interactions with DNA, suggesting a mechanism involving DNA intercalation or groove binding .
Antimicrobial Activity
In addition to antitumor properties, certain derivatives have shown promising antimicrobial activity against various pathogens. The structure-activity relationship indicates that modifications on the furan ring and the presence of cyano groups enhance antibacterial efficacy .
The proposed mechanism of action for this compound involves interaction with specific molecular targets within cancer cells and bacteria. The compound may bind to enzymes or receptors involved in cell proliferation and survival pathways, thereby modulating their activity and leading to apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
- Study on Lung Cancer Cell Lines : A series of furan derivatives were tested against A549 and HCC827 cell lines using MTS cytotoxicity assays. The results indicated that certain compounds had IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .
- Antimicrobial Screening : Compounds were evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results showed that modifications in the furan structure led to enhanced activity against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
